Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp
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Overview
Description
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp: is a quenched fluorometric substrate used primarily in scientific research. This compound is composed of a peptide sequence with the ortho-aminobenzoyl (Abz) group at the N-terminus and the N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) group at the C-terminus . The unique structure of this compound allows it to be used as a substrate in various enzymatic assays, particularly those involving proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The ortho-aminobenzoyl (Abz) group is introduced at the N-terminus, and the N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) group is added at the C-terminus .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the principles of SPPS, which is widely used in the pharmaceutical industry for the production of peptides. The process involves the use of automated peptide synthesizers, which can efficiently produce large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions: Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp primarily undergoes enzymatic cleavage reactions. It is designed to be a substrate for proteases, which cleave the peptide bond between specific amino acids in the sequence .
Common Reagents and Conditions: The enzymatic reactions typically occur under physiological conditions, with the presence of specific proteases being the key reagent. The reactions are often carried out in buffered solutions to maintain the appropriate pH and ionic strength .
Major Products Formed: The major products formed from the enzymatic cleavage of this compound are the individual peptide fragments. The cleavage of the peptide bond results in the release of the fluorophore, which can be detected and measured .
Scientific Research Applications
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a substrate in enzymatic assays to study the activity of proteases. The compound’s unique structure allows it to be used in fluorescence-based assays, where the cleavage of the peptide bond results in a measurable increase in fluorescence .
In biology and medicine, this compound is used to study the activity of proteases involved in various physiological and pathological processes. For example, it can be used to investigate the role of proteases in diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases .
Mechanism of Action
The mechanism of action of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp involves its cleavage by specific proteases. The peptide bond between specific amino acids in the sequence is cleaved by the protease, resulting in the release of the fluorophore. The increase in fluorescence can be measured and used to quantify the activity of the protease .
Comparison with Similar Compounds
Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp: Another quenched fluorometric substrate with a different peptide sequence.
Abz-(Asn⁶⁷⁰,Leu⁶⁷¹)-Amyloid β/A4 Protein Precursor₇₇₀ (669-674)-EDDnp: A substrate designed to study the activity of β-secretase BACE.
Uniqueness: Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is unique due to its specific peptide sequence and the combination of the Abz and EDDnp groups. This combination allows it to be used in a wide range of enzymatic assays, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C42H58N12O16 |
---|---|
Molecular Weight |
987.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[2-(2,4-dinitroanilino)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H58N12O16/c1-20(2)16-28(49-41(65)29(18-32(44)55)51-42(66)35(21(3)4)52-37(61)24-8-6-7-9-25(24)43)40(64)50-30(19-34(58)59)39(63)47-22(5)36(60)48-27(12-13-33(56)57)38(62)46-15-14-45-26-11-10-23(53(67)68)17-31(26)54(69)70/h6-11,17,20-22,27-30,35,45H,12-16,18-19,43H2,1-5H3,(H2,44,55)(H,46,62)(H,47,63)(H,48,60)(H,49,65)(H,50,64)(H,51,66)(H,52,61)(H,56,57)(H,58,59)/t22-,27-,28-,29-,30-,35-/m0/s1 |
InChI Key |
GKWQBPUDQYNKGN-YOCSTNKPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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